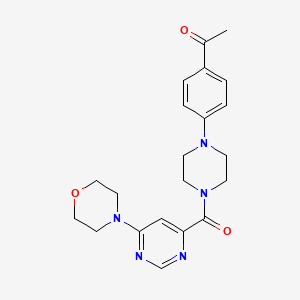

1-(4-(4-(6-吗啉嘧啶-4-羰基)哌嗪-1-基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been widely used in scientific research to study the role of mGluR5 in various biological processes.

科学研究应用

新型衍生物的合成和表征

该化合物的衍生物已通过各种化学反应合成,展示了其在有机合成中的多功能性。例如,一项研究涉及含有哌嗪/吗啉部分的二氢嘧啶酮衍生物的合成,重点介绍了一种简单有效的合成方法,可以大量产生这些衍生物。这些衍生物因其结构复杂性和潜在的生物活性而受到关注 (Bhat 等,2018).

微波辅助合成

研究表明,微波辅助合成在从该化学结构中产生新型化合物方面非常有效,这表明了一种快速且高产的衍生物合成方法。此类方法对于加速药物发现过程和合成复杂分子至关重要 (Merugu、Ramesh 和 Sreenivasulu,2010).

抗菌活性

一些研究重点关注从该化合物合成的衍生物的抗菌特性。这些研究表明,该化学结构可以被修饰以增强其抗菌功效,表明其在开发新型抗菌剂方面的潜力 (Merugu、Ramesh 和 Sreenivasulu,2010).

电化学合成

电化学方法也已被用于从该化合物合成新的苯基哌嗪衍生物,展示了一种环保且无试剂的方法来创建具有生物活性的分子。该技术强调了绿色化学在药物合成中的重要性 (Nematollahi 和 Amani,2011).

杂环化学

该化合物可作为合成各种杂环结构的前体,这些结构是许多药物和生物活性分子中的核心成分。这些研究提供了对该化合物在创建具有潜在治疗应用的多种分子结构中的用途的见解 (Ho 和 Suen,2013).

作用机制

Target of Action

A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . Acetylcholine plays a crucial role in learning and memory, and its increased concentration can enhance these cognitive functions .

Result of Action

The result of the action of this compound, based on its potential inhibition of acetylcholinesterase, could be an enhancement of cognitive functions such as learning and memory . .

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. Specifically, it has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . This suggests that 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone may interact with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response .

Cellular Effects

1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone has been shown to have significant effects on cellular processes. It can influence cell function by reducing the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells . This suggests that the compound may impact cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

At the molecular level, 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone exerts its effects through binding interactions with biomolecules. It has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with these enzymes . This leads to a decrease in the amount of iNOS and COX-2 protein expression, thereby inhibiting the inflammatory response .

Metabolic Pathways

Given its interactions with iNOS and COX-2, it may be involved in pathways related to inflammation and the immune response .

属性

IUPAC Name |

1-[4-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-16(27)17-2-4-18(5-3-17)24-6-8-26(9-7-24)21(28)19-14-20(23-15-22-19)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBDURYRZRACTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B2453711.png)

![8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453718.png)

![1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)

![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2453731.png)